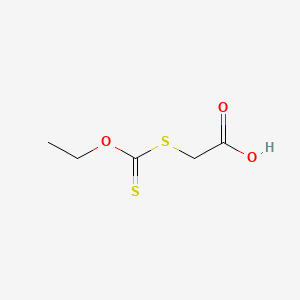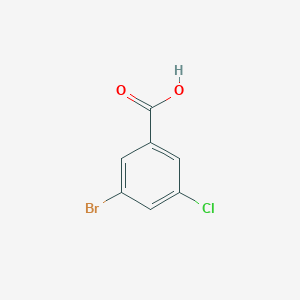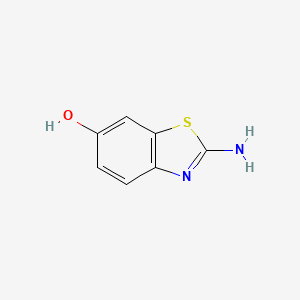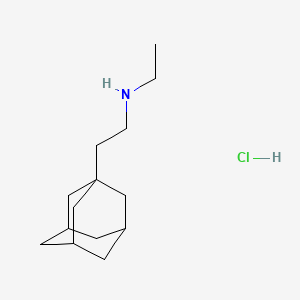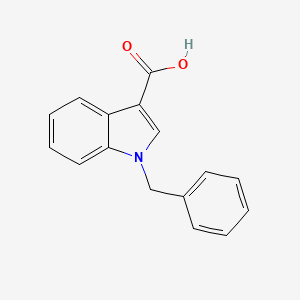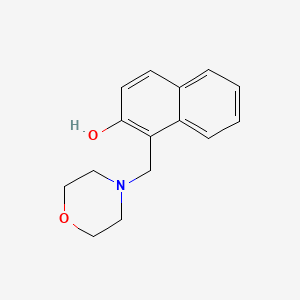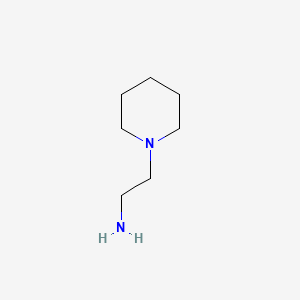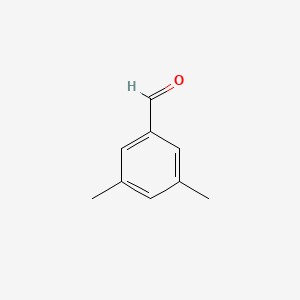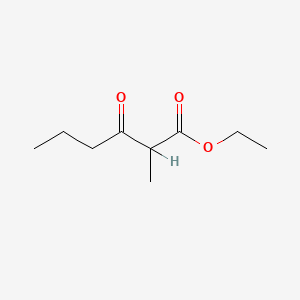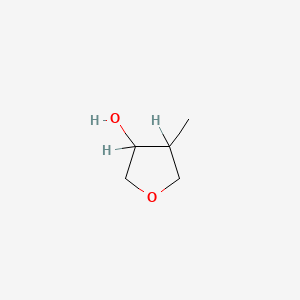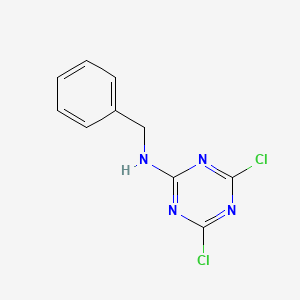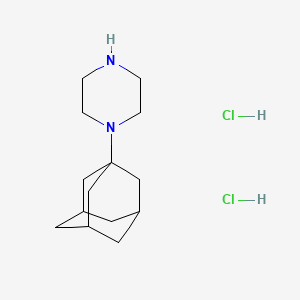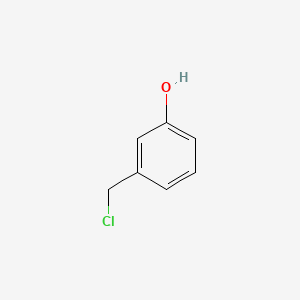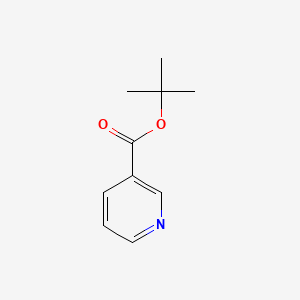
Tert-butyl Pyridine-3-carboxylate
Übersicht
Beschreibung
Tert-butyl Pyridine-3-carboxylate is a chemical compound with the molecular formula C10H13NO2 . It is used in various chemical reactions and has several applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of Tert-butyl Pyridine-3-carboxylate consists of a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
Tert-butyl Pyridine-3-carboxylate has a molecular weight of 179.22 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 184 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antitubulin Agents in Cancer Research
Scientific Field
Medicinal Chemistry and Oncology
Application Summary
Tert-butyl Pyridine-3-carboxylate derivatives have been synthesized and evaluated for their potential as antitubulin agents. These compounds are designed to disrupt microtubule dynamics, which is a crucial process in cell division. By inhibiting tubulin polymerization, these agents aim to halt the proliferation of cancer cells.
Experimental Procedures
The synthesis involved creating a series of compounds with variations at the 2- or 3-position of the pyridine scaffold. The antiproliferative activity was assessed on a panel of cancer cell lines. Selected compounds were further evaluated for their ability to inhibit tubulin polymerization and induce cell cycle arrest.
Results
Derivatives like the 2- (3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine showed IC50 values ranging from 1.1 to 4.7 μM against three cancer cell lines. They induced G2/M phase cell cycle arrest and apoptotic cell death without affecting normal human peripheral blood mononuclear cells, indicating selectivity for cancer cells .
Anti-tubercular Agents
Scientific Field
Microbiology and Pharmacology
Application Summary
The tert-butyl Pyridine-3-carboxylate framework has been utilized to develop new anti-tubercular agents. These compounds target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and are designed to interfere with its growth and survival.
Experimental Procedures
Synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides was carried out, followed by biological evaluation against M. tuberculosis. The methods included chemical synthesis, purification, and structural characterization using NMR and mass spectrometry.
Results
The synthesized compounds exhibited promising anti-tubercular activity, with detailed experimental procedures and biological assays provided in the supplementary information of the research publication .
Silver (I)–Thiolate Clusters in Material Science
Scientific Field
Material Science and Nanotechnology
Application Summary
Tert-butyl thiol and pyridine ligands have been used to protect silver (I)–thiolate clusters. These clusters have potential applications in electronics, catalysis, and as precursors for the synthesis of more complex nanostructures.
Experimental Procedures
The synthesis involved the protection of silver clusters with tert-butyl thiol and pyridine ligands. The clusters were characterized using various spectroscopic and analytical techniques to determine their structure and properties.
Results
The study reported the successful synthesis of several silver (I)–thiolate clusters with different nuclearities and ligand arrangements .
β-Secretase and Acetylcholinesterase Inhibitors in Neurology
Scientific Field
Neurology and Biochemistry
Application Summary
Compounds derived from tert-butyl Pyridine-3-carboxylate have been studied for their dual inhibitory activity against β-secretase and acetylcholinesterase. These enzymes are involved in the pathogenesis of Alzheimer’s disease, and their inhibition is a therapeutic strategy to prevent amyloid-beta peptide aggregation.
Experimental Procedures
In vitro studies were conducted to evaluate the inhibitory activity of the compounds. The methods included enzyme assays to measure the inhibition of β-secretase and acetylcholinesterase, as well as assays to assess the prevention of amyloid-beta peptide aggregation.
Results
The compound named M4 demonstrated significant inhibitory activity against both enzymes and prevented the formation of fibrils from amyloid-beta peptide 1-42 .
Tubulin Polymerization Inhibitors in Cell Cycle Research
Scientific Field
Cell Biology and Pharmacology
Application Summary
Tert-butyl Pyridine-3-carboxylate derivatives have been explored for their role as tubulin polymerization inhibitors. These inhibitors can affect the cell cycle by preventing the formation of microtubules, which are essential for cell division.
Experimental Procedures
The compounds were synthesized and tested for their ability to inhibit tubulin polymerization in vitro. The experimental setup included assays to measure the degree of polymerization and the effects on the cell cycle.
Results
Selected compounds showed effective inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is indicative of their potential as anticancer agents .
Ligands for Metal Complexes in Catalysis
Scientific Field
Chemistry and Catalysis
Application Summary
Tert-butyl Pyridine-3-carboxylate has been used as a ligand to form metal complexes that serve as catalysts in various chemical reactions. These complexes can enhance reaction rates and selectivity.
Experimental Procedures
The synthesis of metal complexes involved the coordination of tert-butyl Pyridine-3-carboxylate ligands to metal centers. The catalytic activity was evaluated in different reactions, and the complexes were characterized using spectroscopic methods.
Results
The metal complexes demonstrated improved catalytic performance in the tested reactions, showcasing the versatility of tert-butyl Pyridine-3-carboxylate as a ligand .
This analysis provides a detailed overview of the diverse applications of “Tert-butyl Pyridine-3-carboxylate” in scientific research, highlighting its potential in various fields and the promising results obtained from experimental studies. The references cited offer further technical details and data for those interested in delving deeper into each application.
Condensation Reactions in Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
Tert-butyl Pyridine-3-carboxylate is used in condensation reactions as a reagent or catalyst. It facilitates the formation of carboxylic esters and carboxamides from various carboxylic acids, often in the presence of activators like 4-(dimethylamino)pyridine.
Experimental Procedures
The reactions typically involve the mixing of carboxylic acids with nucleophiles such as alcohols or amines, in the presence of Tert-butyl Pyridine-3-carboxylate, to yield the corresponding esters or amides.
Results
The method has been shown to produce carboxylic esters and carboxamides in good to high yields under mild conditions, and it is applicable to gram-scale synthesis. The by-products are easily removed through simple aqueous workup .
Protecting Group in Peptide Synthesis
Scientific Field
Peptide Chemistry
Application Summary
The tert-butyl ester group, derived from Tert-butyl Pyridine-3-carboxylate, is widely used as a protecting group for carboxylic acids in peptide synthesis due to its stability against various nucleophiles and reducing agents, and its easy deprotection under acidic conditions.
Experimental Procedures
The tert-butylation of carboxylic acids and alcohols is achieved by treating them with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, directly affording tert-butyl esters with free amino groups.
Results
This method has been found to proceed much faster and yield higher compared to conventional methods, making it a valuable technique in peptide synthesis .
Antitumor Drug Synthesis
Scientific Field
Medicinal Chemistry
Application Summary
Tert-butyl Pyridine-3-carboxylate derivatives are designed and synthesized as antitumor drugs. They often contain pharmacophores such as alkyl or aralkyl and a sulfonyl group, which are known to exhibit antitumor activity.
Experimental Procedures
The synthesis involves creating novel derivatives and evaluating their antiproliferative activity against various cancer cell lines using assays like the MTT assay.
Results
The derivatives have shown moderate to excellent antiproliferative activity, with IC50 values ranging between 0 and 100 μM against cancer cells. The compounds inhibit cell proliferation in a dose-dependent manner and significantly inhibit cytolytic activity .
Inhibitors in Neurodegenerative Disease Research
Scientific Field
Neuropharmacology
Application Summary
Derivatives of Tert-butyl Pyridine-3-carboxylate act as inhibitors against targets relevant to neurodegenerative diseases, such as β-secretase and acetylcholinesterase, preventing the aggregation of amyloid-beta peptide.
Experimental Procedures
In vitro studies are conducted to assess the inhibitory activity of these compounds, including enzyme assays and amyloid-beta peptide aggregation prevention assays.
Results
Compounds like M4 have shown significant inhibitory activity against both β-secretase and acetylcholinesterase, preventing the formation of fibrils from amyloid-beta peptide 1-42 .
Ligands in Metal-Organic Frameworks (MOFs)
Scientific Field
Inorganic Chemistry
Application Summary
Tert-butyl Pyridine-3-carboxylate serves as a ligand in the construction of Metal-Organic Frameworks (MOFs), which are used for gas storage, separation, and catalysis due to their porous structure.
Experimental Procedures
The synthesis of MOFs involves the coordination of Tert-butyl Pyridine-3-carboxylate ligands to metal ions, followed by the formation of a crystalline framework through self-assembly.
Results
The resulting MOFs exhibit high surface areas, tunable pore sizes, and stability, making them suitable for a variety of applications in gas storage and catalysis .
Photodynamic Therapy Agents
Scientific Field
Biomedical Engineering
Application Summary
Tert-butyl Pyridine-3-carboxylate derivatives are explored as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer that involves light-activated compounds to generate reactive oxygen species and kill cancer cells.
Experimental Procedures
The synthesis of photosensitizers includes the incorporation of Tert-butyl Pyridine-3-carboxylate into molecules that can absorb light and generate singlet oxygen upon irradiation.
Results
These compounds have shown the ability to effectively generate reactive oxygen species upon light activation, leading to the destruction of cancer cells in vitro and in vivo, providing a promising approach for PDT .
Eigenschaften
IUPAC Name |
tert-butyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-5-4-6-11-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVUDXCQHLXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215662 | |
| Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Pyridine-3-carboxylate | |
CAS RN |
65321-36-0 | |
| Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065321360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

